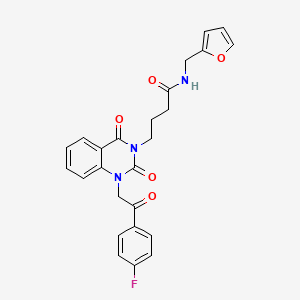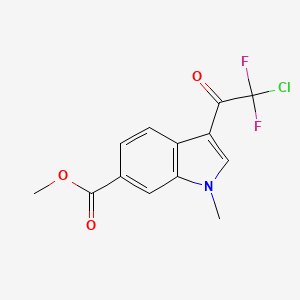
Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-difluoroacetyl group attached to an indole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chloro-difluoroacetyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The chloro-difluoroacetyl group can form bonds with various biological molecules, potentially affecting their function and activity. The indole ring structure also plays a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chloro-2,2-difluoroacetyl)benzoate
- 2-Chloro-2,2-difluoroacetamide
Uniqueness
Methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methyl-1H-indole-6-carboxylate is unique due to its specific combination of functional groups and indole ring structure. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H10ClF2NO3 |
|---|---|
Molecular Weight |
301.67 g/mol |
IUPAC Name |
methyl 3-(2-chloro-2,2-difluoroacetyl)-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C13H10ClF2NO3/c1-17-6-9(11(18)13(14,15)16)8-4-3-7(5-10(8)17)12(19)20-2/h3-6H,1-2H3 |
InChI Key |
AUTIEICILXACEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)C(=O)OC)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


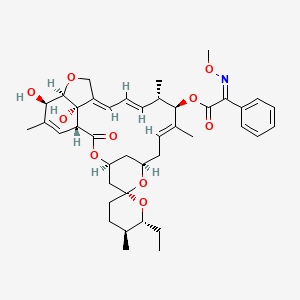
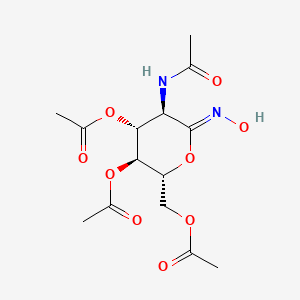
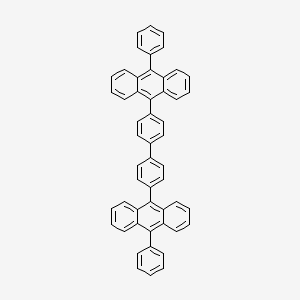
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)

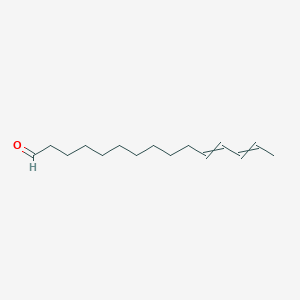
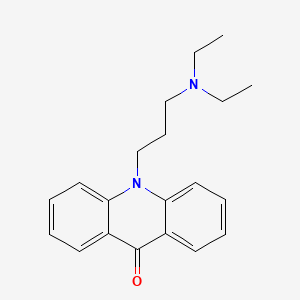
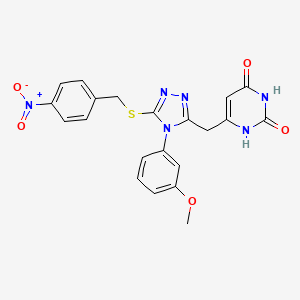
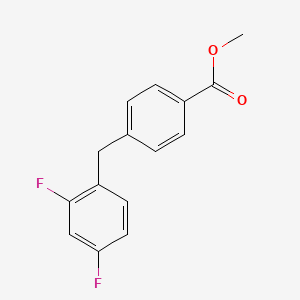
![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14126273.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14126300.png)

